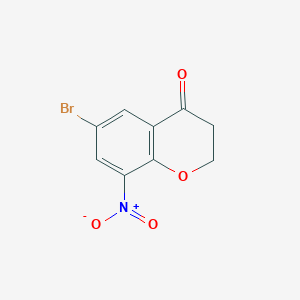
1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride is a cyclic amino acid analog . It has a molecular weight of 165.62 . It is a solid substance and is stored at refrigerator temperatures .
Molecular Structure Analysis
The molecular formula of this compound is C6H12ClNO2 . The structure includes a cyclopropane ring with an aminoethyl group and a carboxylic acid group attached .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 165.62 . and is stored at refrigerator temperatures .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
- Synthesis of Cyclopropane Derivatives : Ghosh et al. (2023) described a method to access 2-nitrocyclopropanes, which can be converted into cyclopropyl-amino acids, highlighting the chemical versatility of cyclopropane derivatives in synthesis (Ghosh et al., 2023).
- Biocatalytic Asymmetric Synthesis : Zhu et al. (2018) reported the biocatalytic synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, a key intermediate in drug research, using a newly isolated strain of Sphingomonas aquatilis, demonstrating the potential for efficient, enantioselective synthesis of ACCA derivatives (Zhu et al., 2018).
Biological Activities and Applications
- Natural Product Synthesis and Biological Activities : Coleman and Hudson (2016) discussed the isolation, synthesis, and biological activities of natural compounds containing the cyclopropane moiety, including antimicrobial and antitumoral properties, underscoring the significance of 1-aminocyclopropane-1-carboxylic acid derivatives in medicinal chemistry (Coleman & Hudson, 2016).
- Enzymatic Inhibition Studies : Research on cyclopropane-1,1-dicarboxylic acid and its derivatives showed inhibition of the apple 1-aminocyclopropane-1-carboxylic acid oxidase, presenting a new avenue for the study of enzyme inhibitors and their potential applications in agriculture and medicine (Dourtoglou & Koussissi, 2000).
Plant Physiology and Ethylene Production
- Role in Plant Stress Responses : Tiwari et al. (2018) explored the application of ACC deaminase-producing beneficial rhizobacteria to mitigate drought and salt stress in Panicum maximum Jacq., highlighting the role of ACC in plant stress physiology and its potential in enhancing agricultural productivity under stress conditions (Tiwari et al., 2018).
- ACC as a Signaling Molecule : Vanderstraeten and Van Der Straeten (2017) reviewed the accumulation and transport of ACC in plants, emphasizing its role beyond being an ethylene precursor, including acting as a signaling molecule in various plant processes. This opens up new research avenues in plant biology and agronomic applications (Vanderstraeten & Van Der Straeten, 2017).
Mecanismo De Acción
Target of Action
The primary target of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride is the enzyme 1-aminocyclopropane-1-carboxylate (ACC) synthase . This enzyme catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC, which is a crucial step in ethylene biosynthesis .
Mode of Action
This compound interacts with its target, ACC synthase, and catalyzes a cyclopropane ring-opening reaction . This reaction results in the irreversible conversion of ACC to ammonia and alpha-ketobutyrate . This conversion allows organisms to grow on ACC as a nitrogen source .
Biochemical Pathways
The compound affects the ethylene biosynthesis pathway. It is synthesized from SAM by ACC synthases and subsequently oxidized to ethylene by ACC oxidases . This pathway plays a significant role in plant growth and development .
Result of Action
The molecular and cellular effects of this compound’s action include the promotion of secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue, thus enhancing pollen tube attraction . Additionally, it activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of ethylene in plants. The compound interacts with the enzyme 1-aminocyclopropane-1-carboxylate synthase, which catalyzes the conversion of S-adenosyl-L-methionine to 1-aminocyclopropane-1-carboxylic acid, the immediate precursor of ethylene . This interaction is essential for the regulation of ethylene production, which influences various physiological processes in plants.
Cellular Effects
This compound affects various types of cells and cellular processes. In plants, it influences cell elongation, root growth, and stress responses by modulating ethylene production . The compound impacts cell signaling pathways, gene expression, and cellular metabolism by acting as a signaling molecule that regulates the expression of ethylene-responsive genes . This regulation is crucial for plant development and adaptation to environmental stresses.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with 1-aminocyclopropane-1-carboxylate synthase. The compound binds to the enzyme’s active site, facilitating the conversion of S-adenosyl-L-methionine to 1-aminocyclopropane-1-carboxylic acid . This reaction is a key step in the ethylene biosynthesis pathway. Additionally, the compound may influence other signaling pathways by interacting with ethylene receptors and downstream signaling components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in regulating ethylene production and response
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can enhance ethylene production and promote plant growth . High doses may lead to toxic effects, such as inhibited root growth and altered cellular metabolism . These dosage-dependent effects are critical for determining the optimal concentrations for agricultural applications and understanding the compound’s safety profile.
Metabolic Pathways
This compound is involved in the ethylene biosynthesis pathway. The compound interacts with 1-aminocyclopropane-1-carboxylate synthase to produce 1-aminocyclopropane-1-carboxylic acid, which is then converted to ethylene by the enzyme 1-aminocyclopropane-1-carboxylate oxidase . This pathway is essential for regulating ethylene levels in plants and influencing various physiological processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is primarily transported through the xylem and phloem, allowing it to reach different parts of the plant . This distribution is crucial for its role in regulating ethylene production and response throughout the plant.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles involved in ethylene biosynthesis . The compound’s activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications . Understanding the subcellular localization of the compound is important for elucidating its role in ethylene biosynthesis and signaling.
Propiedades
IUPAC Name |
1-(2-aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-4-3-6(1-2-6)5(8)9;/h1-4,7H2,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPRQMRSERJNBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378407.png)
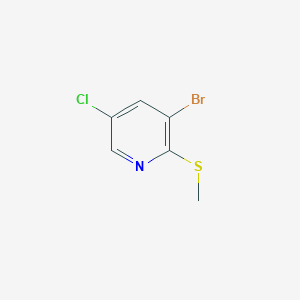


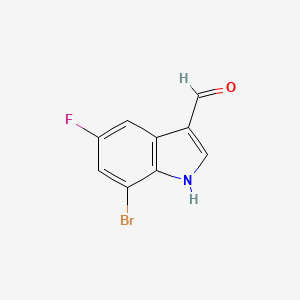
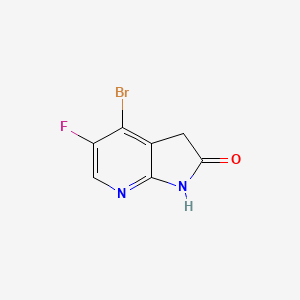


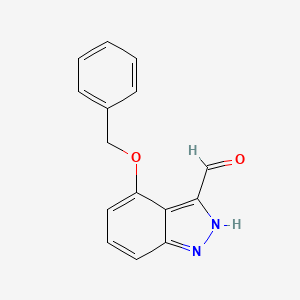

![6-Amino-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1378424.png)
![3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1378425.png)
![4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride](/img/structure/B1378428.png)
